molecular formula C20H17ClN6O4S B14940097 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide

Cat. No.: B14940097
M. Wt: 472.9 g/mol
InChI Key: ANZZQSWIZSHWIG-UHFFFAOYSA-N
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Description

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a triazolopyrimidine core, a chlorobenzyl sulfanyl group, and a nitrophenyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorobenzyl sulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazolopyrimidine core with 2-chlorobenzyl thiol.

    Attachment of the nitrophenyl acetamide moiety: This can be accomplished through amide bond formation using coupling reagents like carbodiimides or via direct acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: Its unique structure allows it to be used as a probe to study biological pathways and interactions.

    Materials Science: It can be explored for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide lies in its specific combination of functional groups and its triazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17ClN6O4S

Molecular Weight

472.9 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C20H17ClN6O4S/c21-16-4-2-1-3-12(16)11-32-20-24-19-23-18(29)13(10-26(19)25-20)9-17(28)22-14-5-7-15(8-6-14)27(30)31/h1-8,13H,9-11H2,(H,22,28)(H,23,24,25,29)

InChI Key

ANZZQSWIZSHWIG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=NC(=NN21)SCC3=CC=CC=C3Cl)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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